6-(3-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Description
6-(3-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a pyridazine derivative featuring a fluorophenyl substituent at position 6, a ketone group at position 3, and a carboxylic acid moiety at position 2. The meta-fluorophenyl group introduces electronic and steric effects that may influence binding interactions with biological targets.
Properties
IUPAC Name |
3-(3-fluorophenyl)-6-oxo-1H-pyridazine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-7-3-1-2-6(4-7)9-5-8(11(16)17)10(15)14-13-9/h1-5H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUIGXSBMCAUNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNC(=O)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of pyridazine derivatives, including 6-(3-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, commonly involves condensation and cyclization reactions. A typical route includes:
- Formation of hydrazone intermediate: Reaction of 3-fluorobenzaldehyde with hydrazine hydrate produces the corresponding hydrazone.
- Cyclization: The hydrazone intermediate undergoes cyclization, often facilitated by a cyclizing agent such as acetic anhydride, to form the dihydropyridazine ring system.
This method leverages the nucleophilic attack of hydrazine on the aldehyde group, followed by ring closure to generate the heterocyclic core with the fluorophenyl substituent positioned at the 6-position of the pyridazine ring.
Alternative Synthetic Strategies
While direct synthesis via hydrazone cyclization is prevalent, research into related pyridazine and dihydropyridazine derivatives suggests other potential methodologies:
Ring expansion via molybdenum hexacarbonyl-mediated rearrangement: For derivatives structurally related to 4-oxo-1,4-dihydropyridine-3-carboxylic acids, a Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates has been developed. This approach yields 2,6-diaryl and triaryl-substituted pyridine derivatives, which may be adapted for pyridazine analogs with appropriate modifications.
Condensation of aminobut-2-enoates and aryl-3-oxopropanoates: Refluxing methyl/ethyl 3-aminobut-2-enoates with methyl/ethyl 3-aryl-3-oxopropanoates in xylene in the presence of molecular sieves has been used to prepare alkyl 6-aryl-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylates. This method offers moderate yields and may be tailored to fluorophenyl-substituted compounds.
Industrial and Large-Scale Considerations
Industrial synthesis optimizes these laboratory methods to maximize yield, purity, and cost-effectiveness while minimizing environmental impact. Key focuses include:
- Efficient cyclization conditions to reduce reaction time and by-products.
- Use of scalable reagents and solvents.
- Process optimization to enhance product isolation and purification.
No detailed industrial protocols are publicly disclosed, but they generally follow the principles of the hydrazone cyclization route with process intensification.
Data Table: Summary of Preparation Methods
Detailed Research Findings
The hydrazone cyclization route remains the most straightforward and commonly reported method for synthesizing this compound due to its simplicity and direct access to the target structure.
Alternative methods involving ring expansion and condensation reactions have been explored primarily for structurally related compounds, indicating potential avenues for synthesis optimization or derivatization.
The presence of the fluorine atom on the phenyl ring influences the electronic properties of the molecule, which may affect reaction conditions and yields, necessitating careful optimization during synthesis.
Industrial processes prioritize maximizing purity and minimizing hazardous reagents, often adapting laboratory methods with greener solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions: 6-(3-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Overview
6-(3-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, identified by the CAS number 1421311-74-1, is a compound of significant interest in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to various biological activities, making it a candidate for drug development. This article explores its applications, particularly in medicinal chemistry, as well as its potential therapeutic benefits.
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit anticancer properties. The presence of the fluorophenyl group enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, derivatives of this compound have shown efficacy against various cancer cell lines, including breast and lung cancers .
Antimicrobial Properties
Research has demonstrated that this compound possesses antimicrobial activity against a range of pathogens. Its mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic functions within microbial cells. This makes it a potential candidate for developing new antibiotics, particularly in an era of rising antibiotic resistance .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been highlighted in several studies. It has been shown to reduce inflammatory markers and cytokine production in vitro, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
Mechanism of Action
The mechanism by which 6-(3-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application.
Comparison with Similar Compounds
Substituent Effects at Position 6
The substituent at position 6 of the pyridazine ring plays a critical role in modulating activity:
- 6-(4-Fluorophenyl) analogs: describes 6-(4-Fluorophenyl)-2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, which differs in the fluorine position (para vs. meta) and the presence of a methyl group at position 2.
- 6-(4-Bromobenzoyl) analogs: highlights derivatives with bromobenzoyl substituents, such as 6-(4-Bromobenzoyl)-2-(4-chloro-3-nitrophenyl)-3-imino-2,3-dihydropyridazine-4-carboxylic acid. These bulkier substituents may enhance steric hindrance, reducing enzymatic activity compared to smaller fluorophenyl groups .
Functional Group Effects at Position 4
The nature of the group at position 4 significantly impacts biological activity:
- Carboxylic acid vs. carbohydrazide: and demonstrate that replacing the carboxylic acid with a carbohydrazide group (e.g., 6-(3-Cyano-4-isobutoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carbohydrazide) enhances XO inhibition. Molecular docking reveals that carbohydrazides form hydrogen bonds with Asp880, Glu802, and Met3004 residues in XO, while carboxylic acids only interact with Glu802.
- Ester derivatives : Ethyl esters, such as 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid ethyl ester (), are often intermediates. These esters lack the free carboxylic acid group required for ionic interactions, further reducing activity .
Substituent Effects at Position 2
Xanthine Oxidase Inhibition
- Carbohydrazide superiority : As shown in Table 8 (), carbohydrazide derivatives (e.g., 22b ) exhibit mixed-type inhibition with IC₅₀ values ~1 µM, far lower than carboxylic acid analogs. The target compound, being a carboxylic acid, is predicted to have minimal XO inhibitory activity based on this trend .
Key Data Tables
Table 1: Structural Comparison of Selected Pyridazine Derivatives
Table 2: Physicochemical Properties
Biological Activity
6-(3-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 234.18 g/mol
- CAS Number : [N/A]
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the fluorine atom enhances its lipophilicity and may influence its binding affinity to target proteins.
Antioxidant Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties. The presence of electron-withdrawing groups like fluorine contributes to the stabilization of free radicals, thereby enhancing the compound's ability to scavenge reactive oxygen species (ROS) .
Enzyme Inhibition
The compound has shown potential as an inhibitor of several enzymes involved in pathological processes:
- Cholinesterases : It has been evaluated for its inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with reported IC values indicating moderate inhibitory activity .
- Cyclooxygenase (COX) : The compound also demonstrates inhibitory effects on COX enzymes, which are crucial in inflammatory pathways .
Study on Anticancer Activity
In a study assessing the cytotoxicity of various derivatives, this compound was tested against breast cancer cell lines (MCF-7). The results indicated that it exhibited significant cytotoxic effects, suggesting potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications on the phenyl ring significantly affect biological activity. For instance, the introduction of halogen substituents at specific positions enhances enzyme inhibition and antioxidant activity .
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
